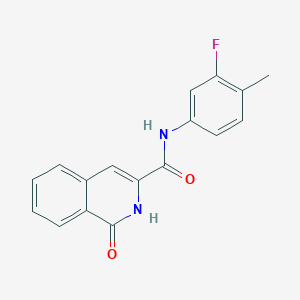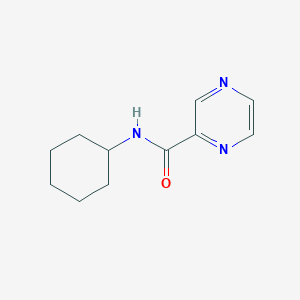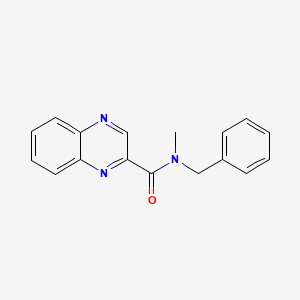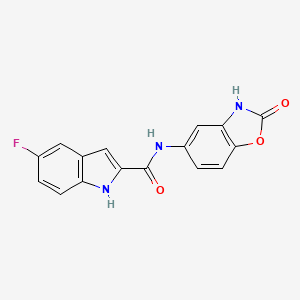
N-(3-fluoro-4-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluoro-4-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide, also known as FIPI, is a small molecule inhibitor that targets phospholipase D (PLD) enzymes. PLDs play a crucial role in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal rearrangement. FIPI has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mécanisme D'action
N-(3-fluoro-4-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide inhibits the activity of PLD enzymes by binding to their catalytic domain, leading to a reduction in the production of phosphatidic acid (PA). PA is a signaling lipid that plays a crucial role in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal rearrangement. By inhibiting PLD activity, N-(3-fluoro-4-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide disrupts these cellular processes, leading to a reduction in cancer cell growth, inflammation, and neurodegeneration.
Biochemical and Physiological Effects:
N-(3-fluoro-4-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide has been shown to have various biochemical and physiological effects, including a reduction in cancer cell growth, inflammation, and neurodegeneration. In cancer cells, N-(3-fluoro-4-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide inhibits the production of PA, leading to a reduction in cancer cell growth and metastasis. In inflammation, N-(3-fluoro-4-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide reduces the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. In neurodegeneration, N-(3-fluoro-4-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide protects neurons from oxidative stress-induced cell death, leading to a potential treatment for Alzheimer's and Parkinson's diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-fluoro-4-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide has various advantages and limitations for lab experiments. One of the advantages is its high specificity towards PLD enzymes, leading to a reduction in off-target effects. Another advantage is its ability to inhibit the activity of both PLD1 and PLD2 enzymes, leading to a more comprehensive inhibition of PLD activity. However, one of the limitations is its low solubility in aqueous solutions, leading to difficulties in its administration in in vivo experiments. Another limitation is its potential toxicity at high concentrations, leading to a reduction in its therapeutic potential.
Orientations Futures
There are various future directions for the research of N-(3-fluoro-4-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide. One direction is the development of more potent and selective PLD inhibitors that can overcome the limitations of N-(3-fluoro-4-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide. Another direction is the investigation of the potential synergistic effects of N-(3-fluoro-4-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide with other anti-cancer or anti-inflammatory agents. Furthermore, the investigation of the potential therapeutic applications of N-(3-fluoro-4-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide in other diseases, such as cardiovascular diseases and diabetes, is also a promising direction for future research.
Méthodes De Synthèse
N-(3-fluoro-4-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide can be synthesized using a two-step process involving the reaction of 3-fluoro-4-methylbenzoyl chloride with 3-aminophenol, followed by the condensation of the resulting product with 3-carboxyisoquinoline in the presence of triethylamine. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
N-(3-fluoro-4-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide has been extensively studied in various scientific research fields due to its potential therapeutic applications. In cancer research, N-(3-fluoro-4-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide has been shown to inhibit the growth and metastasis of various cancer cells, including breast, prostate, and lung cancer cells. In inflammation research, N-(3-fluoro-4-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. In neurodegenerative disorder research, N-(3-fluoro-4-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide has been shown to protect neurons from oxidative stress-induced cell death, leading to a potential treatment for Alzheimer's and Parkinson's diseases.
Propriétés
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c1-10-6-7-12(9-14(10)18)19-17(22)15-8-11-4-2-3-5-13(11)16(21)20-15/h2-9H,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUVJSHAJOOUFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=O)N2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(Naphthalen-1-ylmethyl)piperazine-1-carbonyl]-1,6,7,8-tetrahydroquinoline-2,5-dione](/img/structure/B7496447.png)
![N-benzyl-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7496452.png)


![Phenyl-[4-[(1-phenyltetrazol-5-yl)methyl]-1,4-diazepan-1-yl]methanone](/img/structure/B7496475.png)
![N-[(3-methoxyphenyl)methyl]-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7496482.png)

![N-[2-(4-fluorophenyl)ethyl]-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7496497.png)
![3-(benzimidazol-1-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]propanamide](/img/structure/B7496515.png)
![2-[[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methylsulfanyl]-6-methylpyrimidin-4-amine](/img/structure/B7496516.png)
![1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[[4-(2-thiophen-2-ylethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7496522.png)
